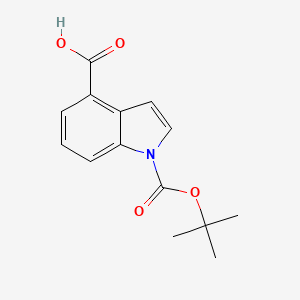
1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride
Descripción general
Descripción
1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optimization and Molecular Modulation
A study by Khurana et al. (2014) focused on the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). They identified potent CB1 allosteric modulators, demonstrating the critical role of amino substituents for binding affinity and cooperativity, which could have implications for the chemical class including 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride in receptor modulation (Khurana et al., 2014).
Novel Catalyst Applications
Ghorbani-Choghamarani and Azadi (2015) reported on the synthesis, characterization, and application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. Their study highlights the versatility of piperidine-4-carboxylic acid derivatives in catalyzing chemical reactions, suggesting potential research applications for this compound in the development of new catalysts (Ghorbani-Choghamarani & Azadi, 2015).
Crystal Structure Analysis
Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, closely related to the chemical of interest, through single crystal X-ray diffraction among other methods. This work underpins the importance of structural analysis in understanding the properties of piperidine derivatives, which could extend to the analysis of this compound (Szafran et al., 2007).
Anti-acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, indicating the potential for derivatives of piperidine-4-carboxylic acid, including this compound, in the development of therapeutic agents (Sugimoto et al., 1990).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as poly(2-(dimethylamino)ethyl methacrylate), have been used in the production of cationic polymers . These polymers are highly charged and have applications such as flocculants, coagulants, and dispersants .
Mode of Action
It’s worth noting that similar compounds, such as poly(2-(dimethylamino)ethyl methacrylate), have been used to create polymersomes . These polymersomes can respond to external stimuli such as pH and temperature , which suggests that 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used to create polymersomes, which are currently being studied as drug delivery systems or nanoreactors . This suggests that the compound could potentially affect biochemical pathways related to drug delivery and cellular uptake.
Pharmacokinetics
Similar compounds have been used to create polymersomes, which have been studied for their potential as drug delivery systems . This suggests that the compound could potentially have properties related to absorption, distribution, metabolism, and excretion (ADME) that make it suitable for such applications.
Result of Action
Similar compounds have been used to create polymersomes, which have been studied for their potential as drug delivery systems . This suggests that the compound could potentially have effects related to the delivery of drugs to target cells.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, similar compounds have been used to create polymersomes that respond to external stimuli such as pH and temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the pH and temperature of its environment.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]piperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-11(2)7-8-12-5-3-9(4-6-12)10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRMSCMSMVGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(CC1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)

![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)






![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)
![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)
